3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol

Lipophilicity Physicochemical Properties ADME

Design metabolic stability into drug candidates. Standard amino alcohols lack the cyclopropyl ring that reduces CYP oxidation and fine-tunes lipophilicity. - Key advantage: Higher LogP (0.6) vs. non-cyclopropyl analogs (-0.2) for CNS/intracellular targets - Bifunctional scaffold (amine + alcohol) enables diverse derivatization - Immediate supply for medicinal chemistry and fragment-based libraries

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B12092019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)(CN)C(C1CC1)O
InChIInChI=1S/C8H17NO/c1-8(2,5-9)7(10)6-3-4-6/h6-7,10H,3-5,9H2,1-2H3
InChIKeyNFMRHRLYGCPLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Overview


3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol (CAS 1542802-30-1) is a specialized organic compound characterized by a cyclopropyl group and an amino alcohol functionality [1]. With a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol, it features a unique combination of a strained cyclopropane ring, a bulky 2,2-dimethyl substitution, and both amino and hydroxyl groups [1]. This compound is primarily utilized as a research chemical and a building block in organic synthesis and medicinal chemistry [1].

Cyclopropyl amino alcohol scaffold for building block synthesis
Gem-dimethyl group introduces steric hindrance for SAR exploration
Bifunctional amine and alcohol enables diverse derivatization

3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Substitution Limitations


Generic substitution of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol with simpler amino alcohols like neopentanolamine (3-amino-2,2-dimethyl-1-propanol) fails to replicate the desired physicochemical and metabolic profiles. The cyclopropyl group imparts unique conformational constraint and a higher fraction of sp3 carbon character, which are key features in modern drug design for improving metabolic stability and target binding [1]. Furthermore, the specific arrangement of the cyclopropyl, gem-dimethyl, and amino alcohol groups creates a distinct lipophilicity and polar surface area profile that directly impacts membrane permeability and off-target interactions [2][3].

Target Compound
Common Substitute: Neopentanolamine
Cyclopropyl ring present
No cyclopropyl; lipophilicity and metabolic shielding may differ
Gem-dimethyl at 2-position
Lacks gem-dimethyl; steric profile and SAR interpretation may shift
Cyclopropyl attached to carbinol carbon
Different connectivity; amino alcohol orientation may be altered

3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Quantitative Differentiation


Enhanced Lipophilicity vs. Neopentanolamine

The introduction of a cyclopropyl group significantly increases lipophilicity compared to the non-cyclopropyl analog. 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol exhibits a computed XLogP3-AA value of 0.6, whereas the comparator neopentanolamine (3-amino-2,2-dimethyl-1-propanol) has a computed XLogP3-AA value of -0.2 [1][2].

LogP vs. Neopentanolamine
Source review
XLogP3-AA 0.6 (target) vs -0.2 (analog), Δ = 0.8
Higher lipophilicity may support membrane permeability assay design
Computed values; experimental verification recommended
Lipophilicity Physicochemical Properties ADME

TPSA and LogP vs. Other Cyclopropyl Amino Alcohols

3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol occupies a distinct space in terms of polar surface area (TPSA) and lipophilicity (LogP) when compared to closely related cyclopropyl amino alcohols. The target compound has a TPSA of 46.3 Ų and a LogP of 0.6 [1]. In contrast, 3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol (CAS 1542705-72-5) exhibits a lower TPSA of 32.26 Ų and a LogP of 0.7569 , while 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol (HCl salt, CAS 1803581-75-0) shows a TPSA of 46.25 Ų but a higher LogP of 1.164 .

TPSA & LogP vs. Analogs
Source review
TPSA 46.3 Ų, LogP 0.6; compared analogs differ by up to ΔTPSA +14.0 Ų, ΔLogP -0.56
Balance of moderate LogP and higher TPSA may influence solubility-permeability profile
Vendor-computed data; cross-study comparison limits apply
Polar Surface Area Lipophilicity Structural Comparison

Metabolic Stability via Cyclopropyl Substitution

Compounds containing a cyclopropyl group, such as 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol, can benefit from class-level effects on metabolic stability. The high C-H bond dissociation energy of the cyclopropane ring reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially leading to increased half-life and reduced drug-drug interactions [1]. This is a general property of cyclopropyl-containing compounds, as seen in drugs like pitavastatin [1].

Metabolic Stability (Class-level)
Class-level
Cyclopropyl C-H bond strength may reduce CYP-mediated oxidation
May support metabolic stability screening in lead compound research
Class inference; compound-specific data to verify
Metabolic Stability Cyclopropyl Group Drug Design

Gem-Dimethyl Substitution Adjacent to Amino Alcohol

The presence of the 2,2-dimethyl group adjacent to the amino alcohol moiety creates a sterically hindered environment. This structural feature is not present in simpler cyclopropyl amino alcohols like 3-Amino-2-cyclopropylpropan-1-ol or 3-(Cyclopropylamino)propan-1-ol [1]. The gem-dimethyl group can restrict the conformational flexibility of the amino alcohol side chain, potentially leading to enhanced binding selectivity and improved metabolic stability [1].

Gem-Dimethyl Steric Hindrance
Context-dependent
2,2-Dimethyl group adjacent to amino alcohol creates steric hindrance
May influence target binding selectivity in SAR exploration
Qualitative attribute; empirical SAR data required
Steric Hindrance Conformational Restriction Building Block

3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol Applications


Metabolic Stability for Lead Optimization

Medicinal chemists can utilize 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol as a building block to introduce a metabolically shielded cyclopropyl motif into lead compounds. The class-level evidence suggests that incorporating this fragment could reduce CYP-mediated oxidation, potentially improving the compound's half-life and reducing the risk of drug-drug interactions [1].

Lipophilicity & Membrane Permeability Modulation

The compound's LogP value of 0.6, which is significantly higher than that of non-cyclopropyl analogs like neopentanolamine (LogP -0.2), makes it a valuable tool for fine-tuning the lipophilicity of drug candidates [1][2]. This property is particularly relevant for projects targeting intracellular or CNS targets where passive diffusion across biological membranes is critical.

Conformationally Restricted SAR Exploration

The unique combination of a cyclopropyl ring and a gem-dimethyl group creates a sterically constrained amino alcohol scaffold [1]. This compound serves as an ideal starting material for synthesizing libraries of analogs to explore how conformational restriction impacts target binding affinity and selectivity.

Pharmaceutical Intermediate Synthesis

As a specialized amino alcohol building block, 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol can be employed in multi-step organic syntheses to access more complex molecules with potential biological activity [1]. Its bifunctional nature (amine and alcohol) allows for diverse chemical transformations, making it a versatile intermediate in medicinal chemistry research.

Application
Selection Property
Validation Focus
Metabolic stability screening research
Cyclopropyl motif context
CYP metabolism assay context
Membrane permeability assay design
LogP profile (moderate lipophilicity)
Permeability assay (PAMPA/Caco-2) context
Conformationally restricted SAR studies
Gem-dimethyl steric hindrance
Target binding assay with constrained analogs
Multi-step building block synthesis
Bifunctional amino alcohol scaffold
Derivatization feasibility and route optimization

Technical Documentation Hub

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24 linked technical documents
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